![molecular formula C14H10ClNS B1652531 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile CAS No. 1461714-52-2](/img/structure/B1652531.png)
2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile
Overview
Description
2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile, also known as CM-398, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzonitriles and has been extensively studied for its biological and pharmacological properties. In
Scientific Research Applications
Chemiluminescence Applications
The synthesis and study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveal their stability and chemiluminescence properties. These compounds exhibit base-induced decomposition in DMSO, producing light at specific wavelengths, which could be relevant for chemiluminescence applications in scientific research (Watanabe et al., 2010).
Material Science and Optics
Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, including compounds related to 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile, have been synthesized. These materials show high refractive indices, small birefringences, and good thermomechanical stabilities, making them suitable for optical materials and high-performance polymers (Tapaswi et al., 2015).
Pharmacological and Biological Research
Synthesis and pharmacological evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have shown potential antibacterial activities. This framework suggests the utility of 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile derivatives in developing new antibacterial agents (Siddiqui et al., 2014).
Catalysis and Chemical Synthesis
The coordination chemistry of dinucleating P2N2S ligands demonstrates the synthesis and characterization of cationic palladium complexes. These complexes are relevant in catalysis, including the vinyl-addition polymerization of norbornene, highlighting the potential use of 2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile derivatives in catalytic applications (Siedle et al., 2007).
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS/c1-10-2-7-14(11(8-10)9-16)17-13-5-3-12(15)4-6-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVRPJGYQNIMJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501238207 | |
Record name | Benzonitrile, 2-[(4-chlorophenyl)thio]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzonitrile | |
CAS RN |
1461714-52-2 | |
Record name | Benzonitrile, 2-[(4-chlorophenyl)thio]-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 2-[(4-chlorophenyl)thio]-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501238207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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